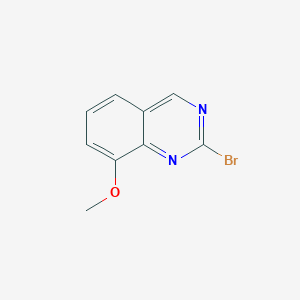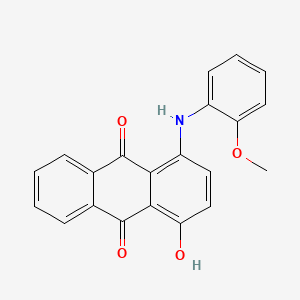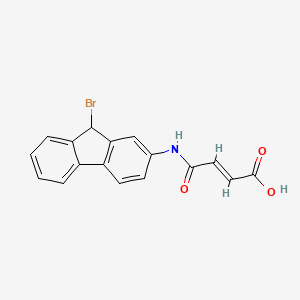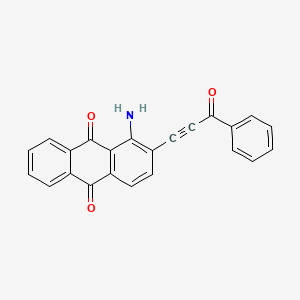
9,10-Anthracenedione, 1-amino-2-(3-oxo-3-phenyl-1-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-2-(3-OXO-3-PHENYLPROP-1-YN-1-YL)ANTHRACENE-9,10-DIONE is a complex organic compound with a unique structure that combines an anthracene core with an amino group and a phenylpropynyl substituent
Preparation Methods
The synthesis of 1-AMINO-2-(3-OXO-3-PHENYLPROP-1-YN-1-YL)ANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of the amino group and the phenylpropynyl substituent. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-AMINO-2-(3-OXO-3-PHENYLPROP-1-YN-1-YL)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-AMINO-2-(3-OXO-3-PHENYLPROP-1-YN-1-YL)ANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-AMINO-2-(3-OXO-3-PHENYLPROP-1-YN-1-YL)ANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting cellular pathways. For example, its interaction with DNA can inhibit the replication of cancer cells, leading to cell death.
Comparison with Similar Compounds
1-AMINO-2-(3-OXO-3-PHENYLPROP-1-YN-1-YL)ANTHRACENE-9,10-DIONE is unique due to its combination of an anthracene core with an amino group and a phenylpropynyl substituent. Similar compounds include:
Anthracene-9,10-dione derivatives: These compounds share the anthracene core but differ in their substituents.
Phenylpropynyl derivatives: These compounds have the phenylpropynyl group but lack the anthracene core. The uniqueness of 1-AMINO-2-(3-OXO-3-PHENYLPROP-1-YN-1-YL)ANTHRACENE-9,10-DIONE lies in its ability to combine the properties of both types of compounds, making it versatile for various applications.
Properties
CAS No. |
129995-13-7 |
|---|---|
Molecular Formula |
C23H13NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-amino-2-(3-oxo-3-phenylprop-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H13NO3/c24-21-15(11-13-19(25)14-6-2-1-3-7-14)10-12-18-20(21)23(27)17-9-5-4-8-16(17)22(18)26/h1-10,12H,24H2 |
InChI Key |
UYZAATFEFMUYER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
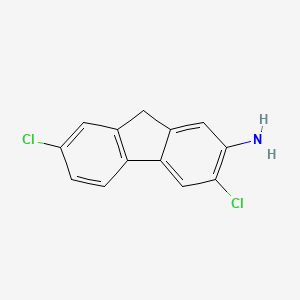
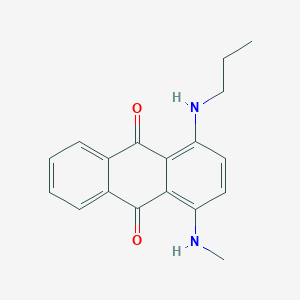
![5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester](/img/structure/B13144404.png)
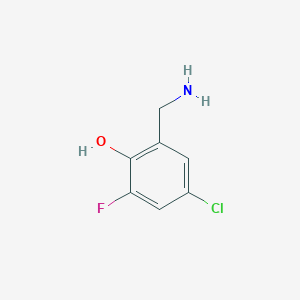
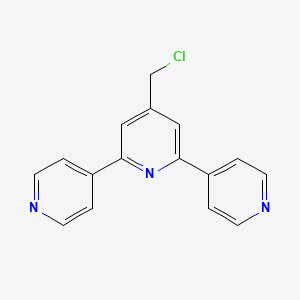
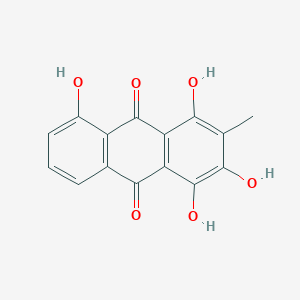
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
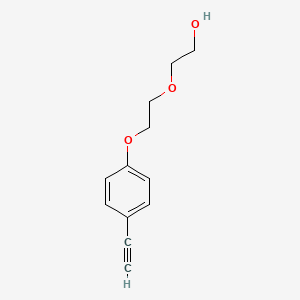
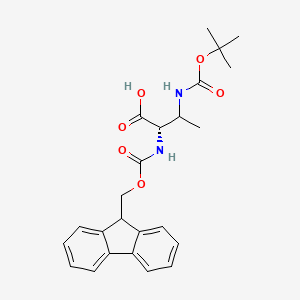
![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)
